molecular formula C22H15F3O3 B4900550 2-(biphenyl-4-yl)-2-oxoethyl 2-(trifluoromethyl)benzoate CAS No. 425628-27-9

2-(biphenyl-4-yl)-2-oxoethyl 2-(trifluoromethyl)benzoate

Cat. No.: B4900550
CAS No.: 425628-27-9
M. Wt: 384.3 g/mol
InChI Key: MXQWJVFMKWQEPV-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yl)-2-oxoethyl 2-(trifluoromethyl)benzoate is an organic compound that features both biphenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-2-oxoethyl 2-(trifluoromethyl)benzoate typically involves the esterification of 2-(biphenyl-4-yl)-2-oxoethanol with 2-(trifluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yl)-2-oxoethyl 2-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or esters.

Scientific Research Applications

2-(biphenyl-4-yl)-2-oxoethyl 2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-2-oxoethyl 2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yl)-2-oxoethyl benzoate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    2-(biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.

    2-(biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate:

Uniqueness

The presence of both biphenyl and trifluoromethyl groups in 2-(biphenyl-4-yl)-2-oxoethyl 2-(trifluoromethyl)benzoate makes it unique compared to similar compounds. The trifluoromethyl group can significantly impact the compound’s electronic properties, enhancing its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3O3/c23-22(24,25)19-9-5-4-8-18(19)21(27)28-14-20(26)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQWJVFMKWQEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182729
Record name 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425628-27-9
Record name 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl 2-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425628-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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